Product packaging for 1-Triacontanol(Cat. No.:CAS No. 28351-05-5)

1-Triacontanol

Cat. No.: B3423078
CAS No.: 28351-05-5
M. Wt: 438.8 g/mol
InChI Key: REZQBEBOWJAQKS-UHFFFAOYSA-N
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Description

1-Triacontanol (TRIA), a 30-carbon primary alcohol (C₃₀H₆₂O) with a terminal hydroxyl group, is a naturally occurring plant growth stimulator . It is widely distributed in plant cuticular waxes, such as in plum cultivars (e.g., Prunus salicina), roses (Rosa spp.), and mangrove plants (Avicennia alba), where it contributes to stress tolerance, fruit storage quality, and antiviral properties . TRIA enhances crop yields, mitigates heavy metal toxicity, and induces secondary metabolites in medicinal plants at nanomolar concentrations . Its bioactivity is highly structure-specific, requiring a precise chain length and terminal hydroxyl group .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H62O B3423078 1-Triacontanol CAS No. 28351-05-5

Properties

IUPAC Name

triacontan-1-ol
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InChI

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3
Source PubChem
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InChI Key

REZQBEBOWJAQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O
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Related CAS

67905-26-4 (aluminum salt)
Record name Myricyl alcohol
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DSSTOX Substance ID

DTXSID5029188
Record name 1-Triacontanol
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Molecular Weight

438.8 g/mol
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Physical Description

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS]
Record name 1-Triacontanol
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CAS No.

593-50-0
Record name 1-Triacontanol
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Scientific Research Applications

Enhancing Plant Growth and Yield

1-Triacontanol is primarily recognized for its ability to stimulate plant growth and increase crop yields. Research indicates that TRIA application can lead to significant improvements in various physiological processes:

  • Photosynthesis Enhancement : TRIA has been shown to increase chlorophyll production and photosynthetic efficiency, leading to improved biomass accumulation. A study demonstrated that applying TRIA resulted in a 20-30% increase in rice yields, 15-20% in wheat, and 10-15% in soybeans .
  • Nutrient Uptake : The application of TRIA enhances the uptake of essential nutrients, including nitrogen and phosphorus, which are critical for plant development. Increased levels of nitrate reductase enzyme activity have been observed, contributing to higher protein synthesis .
Crop TypeYield Increase (%)
Rice20-30
Wheat15-20
Soybeans10-15

Stress Resistance

This compound plays a crucial role in enhancing plant resilience against abiotic stresses such as drought, heat, and salinity. Its mechanisms include:

  • Hormonal Regulation : TRIA modulates the synthesis of plant hormones like abscisic acid (ABA) and cytokinins, which help plants manage water loss and maintain physiological balance under stress conditions .
  • Biochemical Responses : Studies have shown that TRIA application can mitigate stress-induced toxicity by improving the morpho-physiological and biochemical responses of crops, thereby enhancing overall plant health during adverse conditions .

Sustainable Agricultural Practices

The use of this compound aligns with sustainable farming practices by reducing reliance on synthetic fertilizers and pesticides. Its natural properties contribute to:

  • Resource Efficiency : By optimizing nutrient uptake and enhancing photosynthesis, TRIA helps farmers achieve higher yields with fewer chemical inputs .
  • Environmental Stewardship : The application of TRIA promotes healthier crop systems that are resilient to pests and diseases, reducing the need for chemical interventions .

Case Studies

Several case studies have showcased the effectiveness of this compound in various agricultural settings:

  • Kohlrabi Growth Study : A controlled study involving kohlrabi demonstrated that applying TRIA at a concentration of 1 mL L−1 significantly increased plant height, leaf number, and leaf dimensions compared to control groups .
  • Moso Bamboo Research : Research on Moso bamboo showed that compost enriched with this compound enhanced germination rates and hypocotyl lengths when applied to seeds .

Comparison with Similar Compounds

Structural Analogs

TRIA’s activity is compared to other long-chain alcohols (LCAs) with varying carbon chain lengths, hydroxyl positions, and functional groups:

Compound Chain Length Hydroxyl Position Key Structural Features Bioactivity Specificity References
1-Triacontanol 30 Terminal (C-1) Linear C₃₀ chain, primary alcohol Plant growth stimulation, antioxidant
Octacosanol 28 Terminal (C-1) Linear C₂₈ chain, primary alcohol Cholesterol-lowering, membrane stabilization
Hexacosanol 26 Terminal (C-1) Linear C₂₆ chain, primary alcohol No significant growth promotion
1-Tritriacontanol 33 Terminal (C-1) Linear C₃₃ chain, primary alcohol No reported bioactivity in plants
1-Heneicosanol 21 Terminal (C-1) Linear C₂₁ chain, primary alcohol Major wax component in plums
Tetracontane-1,40-diol 40 Terminal (C-1, C-40) Branched diol Associated with plum wax dynamics

Key Findings :

  • Chain Length Specificity: TRIA’s growth-promoting activity is absent in analogs with chain lengths <30 or >30 carbons (e.g., hexacosanol, octacosanol, tritriacontanol) .
  • Hydroxyl Position: Secondary or internal hydroxyl groups (e.g., 2-octyldodecanol) fail to elicit growth responses, highlighting the necessity of a terminal -OH group .
  • Functional Groups: Esters of TRIA (e.g., marsiline, an ester with hexacosanoic acid) exhibit distinct biological roles, such as sedative and anticonvulsant properties, unlike TRIA itself .

Biological Activity

1-Triacontanol, a long-chain fatty alcohol with the chemical formula C30H62O, has garnered attention for its diverse biological activities, particularly in plant growth regulation, antioxidant properties, and potential therapeutic applications. This article synthesizes research findings on the biological activity of this compound, supported by data tables and case studies.

1. Plant Growth Regulation

Effect on Plant Growth
this compound is recognized for its role as a plant growth regulator. Studies have demonstrated its ability to influence various physiological processes in plants:

  • Growth Enhancement : In certain pea cultivars, treatment with this compound has been shown to enhance root and stem growth. For instance, in 'Alaska' peas, a concentration of 1.0 mg I−1 resulted in increased root growth compared to untreated controls .
  • Peroxidase Activity : The application of this compound has been linked to increased peroxidase activity in plant tissues, which is crucial for growth and stress response mechanisms .
  • Auxin Interaction : It has been observed that this compound affects auxin metabolism, leading to variations in auxin destruction rates depending on the cultivar. For example, in 'Little Marvel' peas, it resulted in a notable decrease in auxin levels when combined with gibberellic acid (GA3) treatments .

2. Antioxidant Properties

Antioxidative Activity
Research indicates that this compound exhibits significant antioxidant properties:

  • Total Antioxidant Capacity (TAC) : A study reported that this compound had a TAC of 89.5 μg AAE/mg, indicating strong free-radical scavenging capabilities .
  • Enzyme Inhibition : It demonstrated substantial urease and lipase inhibitory activity while showing moderate effects on amylase inhibition. The inhibition percentages for urease reached as high as 87.6% .

3. Antimicrobial Effects

Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties:

  • Zone of Inhibition : In vitro studies have shown that compounds containing this compound exhibit significant antibacterial effects against various bacterial strains. This suggests potential applications in developing natural antimicrobial agents .

4. Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound across different contexts:

Study ReferenceFindings
Increased peroxidase activity and enhanced root growth in 'Alaska' peas treated with this compound.
High total antioxidative capacity and significant enzyme inhibition activities observed with isolated compounds containing this compound.
Demonstrated antimicrobial effects against various bacterial strains, supporting its potential use in drug development.

Q & A

Q. How can 1-Triacontanol be quantified in plant tissues or synthetic samples?

A validated HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) method is recommended. Key parameters include a C18 reversed-phase column, isocratic elution with methanol/water (95:5 v/v), and detector optimization (drift tube temperature: 50°C, nebulizer gas flow: 1.5 SLM). Method validation should assess linearity (1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%) .

Q. What experimental designs are used to evaluate this compound’s role in mitigating abiotic stress (e.g., salinity) in plants?

Controlled greenhouse trials with salt-stressed plants (e.g., Brassica juncea) are common. Parameters include foliar application of this compound (e.g., 1 µM), comparative analysis of growth metrics (root/shoot biomass), physiological markers (chlorophyll content, stomatal conductance), and biochemical assays (antioxidant enzyme activity). Co-application with hydrogen sulfide (H₂S) can further enhance stress resilience .

Q. How is this compound synthesized and purified for research use?

Synthesis involves esterification of palmitic acid followed by hydrolysis. Structural verification employs NMR (e.g., ¹³C-NMR signals at δ 63.1 for C(1) hydroxyl, δ 32.9 and 25.8 for adjacent carbons) and mass spectrometry (EI-MS molecular ion peak at m/z 438.8). Purity is confirmed via HPLC (>98%) .

Q. What are the standard methods for characterizing this compound’s structural integrity?

Use ¹³C-NMR to confirm linear primary alcohol structure (single methyl resonance at δ 14.1) and GC-MS for molecular weight verification. SEM imaging can reveal surface morphology (e.g., nano-fibrous structures when deposited on glass substrates) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Contradictions may arise from concentration thresholds (e.g., femtomolar vs. micromolar ranges), delivery methods (colloidal dispersion vs. direct application), or species-specific responses. Systematic meta-analyses and dose-response experiments under controlled conditions (light, temperature, nutrient availability) are critical. For example, Jones et al. (1979) noted inhibition by long-chain alcohols, necessitating purity checks .

Q. What advanced delivery methods enhance this compound’s bioavailability in plants?

Colloidal dispersion (e.g., using Tween-20) improves foliar absorption by reducing particle aggregation. Comparative studies show colloidal delivery at 10⁻¹⁵ M increases photosynthetic rates in maize by 20% versus traditional methods. Nanoemulsion formulations are under exploration for sustained release .

Q. What molecular mechanisms underlie this compound’s growth-promoting effects?

Mechanistic studies focus on upregulated Calvin cycle enzymes (e.g., RuBisCO), enhanced ATP synthesis, and auxin-like signaling. Transcriptomic analyses of treated plants (e.g., rice) reveal genes associated with cell elongation (e.g., EXPANSINS) and stress-responsive pathways (e.g., NAC transcription factors) .

Q. How does this compound interact with other plant growth regulators (e.g., H₂S) to amplify effects?

Synergistic experimental designs combine this compound with H₂S donors (e.g., NaHS). Joint application in Brassica juncea under salt stress showed a 40% increase in biomass compared to solo treatments, likely via cross-talk between ROS scavenging and nutrient uptake pathways .

Q. What methodologies assess this compound’s impact on postharvest fruit quality?

Postharvest trials (e.g., plum cultivars) measure wax composition (GC-MS), ethylene production rates, and firmness indices. This compound-enriched wax coatings reduce weight loss by 15% and delay senescence over 21 days at 4°C .

Q. How can pharmacokinetic studies of this compound in multicellular systems be designed?

Time-course plasma analyses (e.g., policosanol studies in humans) use LC-MS/MS to track this compound and metabolites (e.g., triacontanoic acid). Animal models (rats) with ¹⁴C-labeled compounds provide absorption/distribution profiles, while autoradiography maps tissue-specific uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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